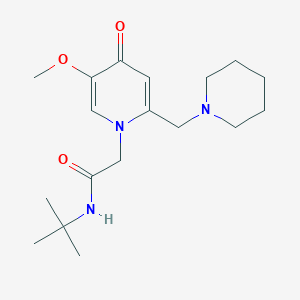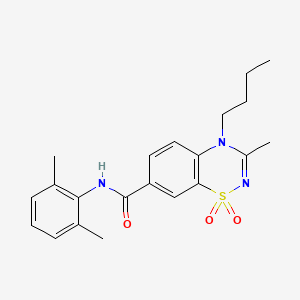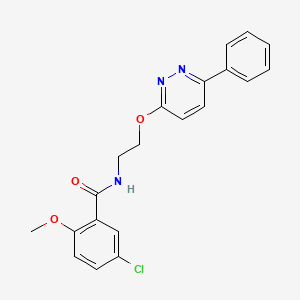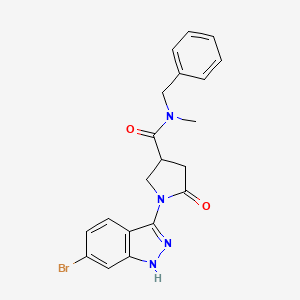
N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of the piperidin-1-ylmethyl group, and finally the attachment of the tert-butyl and acetamide groups. Common reagents and conditions include:
Pyridine synthesis: Using reagents like acetic anhydride and ammonium acetate.
Piperidin-1-ylmethyl group introduction: Using piperidine and formaldehyde under acidic conditions.
tert-Butyl group attachment: Using tert-butyl chloride and a base like sodium hydroxide.
Acetamide formation: Using acetic anhydride and ammonia.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
- N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(morpholin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
Uniqueness
N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H29N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)19-17(23)13-21-12-16(24-4)15(22)10-14(21)11-20-8-6-5-7-9-20/h10,12H,5-9,11,13H2,1-4H3,(H,19,23) |
InChI Key |
QHELUNVUETWXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11231708.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11231710.png)
![N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231714.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231718.png)
![N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11231722.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11231727.png)


![4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11231774.png)
![N-benzyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11231785.png)
![8-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11231791.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231798.png)

